molecular formula C12H18ClNO2 B1435440 [1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride CAS No. 1803603-73-7

[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride

Cat. No. B1435440
CAS RN: 1803603-73-7
M. Wt: 243.73 g/mol
InChI Key: AMTUKBRJLDBEHP-UHFFFAOYSA-N
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Description

[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis of Important Intermediates

One of the primary scientific research applications of compounds related to “[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride” is in the synthesis of important intermediates. For instance, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an intermediate of dopamine D3 receptor selective agonist PD128907, is a significant application. This synthesis involves a sequence of addition, hydrolysis, cyclization, oximation, esterification, and Neber arrangement reaction, providing a high yield and confirming the compound's structure through various spectroscopic methods (Jin, 2006).

Development of Potent Vasodilators

Another application is in the development of selective coronary vasodilators. Compounds with a benzopyran structure, such as levcromakalim, have shown potent antihypertensive activity. Extensive research in this area has led to the synthesis of 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, modified at various positions in the benzopyran ring, which have demonstrated selective effects on coronary blood flow. These derivatives have been considered for clinical development due to their selectivity and pharmacological features (Cho et al., 1996).

Anticonvulsant Agents

Compounds derived from the benzopyran structure have also been investigated as potential anticonvulsant agents. A series of novel schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, showed significant seizures protection in various models. The effectiveness of these compounds was confirmed through spectroscopic techniques and elemental analysis, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Synthesis of Dopamine D1 Selective Ligands

Additionally, research has focused on synthesizing 3-substituted 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2- benzopyrans as potential D1 selective antagonists. These compounds have shown potent D1 antagonist properties in vitro, indicating their potential as therapeutic agents for conditions involving dopamine receptors (Michaelides et al., 1991).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes involving derivatives of benzopyran have been studied for their photocytotoxic properties. These complexes display significant photocytotoxicity in red light and have been investigated for their potential in cellular imaging and as therapeutic agents, particularly in generating reactive oxygen species for medical applications (Basu et al., 2014).

Treatment of Proliferative Skin Disorders

Compounds like dimethylaminoethyl ethers of methoxsalen, synthesized from derivatives related to benzopyran, have shown promise in treating proliferative skin disorders. These compounds intercalate and damage DNA following light treatment, indicating their utility in treatments involving abnormal keratinocyte proliferation (Guillon et al., 2018).

properties

IUPAC Name

[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-9-12(8-13)11-5-3-2-4-10(11)6-7-15-12;/h2-5H,6-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTUKBRJLDBEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(C2=CC=CC=C2CCO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride
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[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride
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[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride
Reactant of Route 4
[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride
Reactant of Route 5
[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride

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